3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinolones. Quinolones are known for their broad-spectrum antibacterial properties. This particular compound features a unique combination of a chlorobenzenesulfonyl group, a fluorine atom, and a methyl group attached to a dihydroquinolinone core, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by the introduction of the chlorobenzenesulfonyl group through sulfonylation reactions. The fluorine atom is usually introduced via electrophilic fluorination, and the methyl group can be added through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production often employs continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, sulfonyl chlorides, and alkyl halides are used under various conditions, including acidic or basic environments.
Major Products Formed
Scientific Research Applications
3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antibiotics.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets, such as bacterial enzymes and DNA. The compound can inhibit the activity of bacterial topoisomerases, enzymes crucial for DNA replication and repair, leading to the disruption of bacterial cell processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
- 3-(4′-Chlorobenzenesulfonyl)butyric acid
- N-Tosyl-4-chlorobenzenesulfonimidoyl fluoride
- 4-Chlorobenzenesulfonyl fluoride
Uniqueness
Compared to similar compounds, 3-(4-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-1,4-dihydroquinolin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its fluorine atom enhances its stability and bioavailability, while the chlorobenzenesulfonyl group contributes to its antibacterial properties.
Properties
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-6-fluoro-1-methylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO3S/c1-19-9-15(16(20)13-8-11(18)4-7-14(13)19)23(21,22)12-5-2-10(17)3-6-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZKUNXOLYMJLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C2=C1C=CC(=C2)F)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.